![molecular formula C23H24N6O3 B2512140 N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide CAS No. 1005998-03-7](/img/structure/B2512140.png)

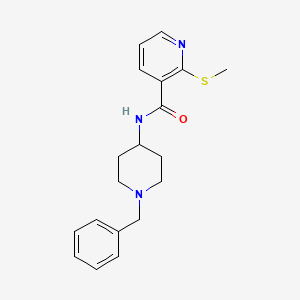

N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide" is a complex molecule that likely exhibits a range of biological activities due to its structural features. It contains several pharmacophoric elements such as a pyrazole ring, a pyrimidine derivative, and a carboxamide group, which are common in drug design for various therapeutic areas.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been reported in the literature. For instance, a series of pyrazolopyrimidines derivatives were synthesized through condensation reactions and characterized by NMR and mass spectrometry . Similarly, the synthesis of pyrazole-5-carboxamide chalcone hybrids involved characterization by NMR and IR spectral studies . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of such compounds often includes multiple rings that can interact with biological targets. The presence of a pyrazole ring, as seen in the pyrazolopyrimidines derivatives, is known to be important for biological activity . The molecular docking studies of pyrazole-5-carboxamide chalcone hybrids with the cyclooxygenase enzyme suggest that the binding interactions are crucial for their biological activities .

Chemical Reactions Analysis

The compound's chemical reactivity can be inferred from related studies. For example, the reaction of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives with arylnitrile oxides through [3+2] cycloaddition resulted in the formation of isoxazolines and isoxazoles . This indicates that the compound may also undergo cycloaddition reactions due to the presence of similar reactive groups.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of the compound are not directly reported, related compounds exhibit moderate to good antibacterial, anti-inflammatory, and antioxidant activities . The physical properties such as solubility, melting point, and stability can be deduced from similar heterocyclic compounds, which are often solid at room temperature and may require specific conditions for stability .

Aplicaciones Científicas De Investigación

Anticancer and Anti-inflammatory Properties

A study by Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives, showcasing their potential as anticancer and anti-5-lipoxygenase agents. These compounds demonstrated cytotoxic activities against HCT-116 and MCF-7 cancer cell lines, as well as inhibitory effects on 5-lipoxygenase, suggesting their dual utility in cancer therapy and inflammation reduction (Rahmouni et al., 2016).

Modification to Reduce Metabolism by Aldehyde Oxidase

Linton et al. (2011) explored the structural modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO), a challenge in drug development due to rapid metabolism. This research aimed at extending the therapeutic potential of compounds by enhancing their stability and bioavailability, although it does not directly involve the exact compound , it falls within the realm of pyrimidine modifications for improved drug efficacy (Linton et al., 2011).

Antiviral and Antitumor Activities

The synthesis and biological evaluation of 6-azacadeguomycin and certain 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides by Petrie et al. (1985) highlighted their potential antiviral and antitumor activities. These compounds showed significant activity against measles in vitro and moderate antitumor activity against L1210 and P388 leukemia, indicating their potential in antiviral and cancer treatments (Petrie et al., 1985).

Antimicrobial and Insecticidal Potential

Deohate and Palaspagar (2020) discussed the synthesis of pyrimidine linked pyrazole heterocyclics by microwave irradiative cyclocondensation and their evaluation for insecticidal and antibacterial potential. This study underscores the versatility of pyrazolopyrimidine derivatives in combating microbial infections and pests, showcasing their broad spectrum of biological activities (Deohate & Palaspagar, 2020).

Enzyme Inhibition for Cognitive Disorders

Verhoest et al. (2012) identified a PDE9A inhibitor, advancing into clinical trials for the treatment of cognitive disorders. This research highlights the compound's potential to elevate central cGMP levels in the brain and its procognitive activity in rodent models, indicating its therapeutic potential in cognition-related disorders (Verhoest et al., 2012).

Propiedades

IUPAC Name |

N-[5-methyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N6O3/c1-13-6-8-16(9-7-13)28-12-15(11-20(28)30)21(31)25-19-10-14(2)27-29(19)23-24-18-5-3-4-17(18)22(32)26-23/h6-10,15H,3-5,11-12H2,1-2H3,(H,25,31)(H,24,26,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUVYOICDKRSTND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC(=NN3C4=NC5=C(CCC5)C(=O)N4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-Chloro-4-methoxyphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2512062.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(3,5-dimethyl-1,2-oxazol-4-yl)methanone](/img/structure/B2512066.png)

![2-[3-(3,4-Dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2512070.png)

![5-(furan-2-yl)-N-(5-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2512071.png)

![3-[(difluoromethyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine](/img/structure/B2512074.png)

![1-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2512075.png)

![2,4-Dimethyl-6-{[1-(pyrazine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2512076.png)